3-(3,4-Dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one
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Overview
Description
3-(3,4-Dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one is a chemical compound with the molecular formula C9H5Cl2F3OS. This compound is characterized by the presence of dichlorophenyl and trifluoropropanone groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 3-(3,4-Dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one typically involves the reaction of 3,4-dichlorothiophenol with 1,1,1-trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(3,4-Dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-(3,4-Dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one can be compared with similar compounds such as:
3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one: This compound has a similar structure but with a single chlorine atom on the phenyl ring.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound has a urea group instead of the trifluoropropanone group
Properties
CAS No. |
92682-44-5 |
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Molecular Formula |
C9H5Cl2F3OS |
Molecular Weight |
289.10 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H5Cl2F3OS/c10-6-2-1-5(3-7(6)11)16-4-8(15)9(12,13)14/h1-3H,4H2 |
InChI Key |
ZWAIUJCZMIYEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SCC(=O)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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